Cas no 1017407-35-0 (2-methyl-2-(piperazin-1-yl)propanenitrile)

2-methyl-2-(piperazin-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-METHYL-2-(PIPERAZIN-1-YL)PROPANENITRILE
- 2-Methyl-2-piperazin-1-ylpropanenitrile
- 1-Piperazineacetonitrile, α,α-dimethyl-
- 2-methyl-2-(piperazin-1-yl)propanenitrile
-
- MDL: MFCD09930052
- インチ: 1S/C8H15N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-6H2,1-2H3
- InChIKey: OWKZHQIUROPFAA-UHFFFAOYSA-N
- ほほえんだ: N1(CCNCC1)C(C#N)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 171
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 39.1
2-methyl-2-(piperazin-1-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23156-10.0g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 10.0g |
$2884.0 | 2024-06-20 | |
Enamine | EN300-23156-5g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 5g |
$1945.0 | 2023-09-15 | ||
Enamine | EN300-23156-0.5g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 0.5g |
$645.0 | 2024-06-20 | |
Enamine | EN300-23156-1.0g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 1.0g |
$671.0 | 2024-06-20 | |
Enamine | EN300-23156-0.05g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 0.05g |
$563.0 | 2024-06-20 | |
Enamine | EN300-23156-2.5g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 2.5g |
$1315.0 | 2024-06-20 | |
Enamine | EN300-23156-5.0g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 5.0g |
$1945.0 | 2024-06-20 | |
Enamine | EN300-23156-0.1g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 0.1g |
$591.0 | 2024-06-20 | |
Enamine | EN300-23156-0.25g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 95% | 0.25g |
$617.0 | 2024-06-20 | |
Enamine | EN300-23156-1g |
2-methyl-2-(piperazin-1-yl)propanenitrile |
1017407-35-0 | 1g |
$671.0 | 2023-09-15 |
2-methyl-2-(piperazin-1-yl)propanenitrile 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
2-methyl-2-(piperazin-1-yl)propanenitrileに関する追加情報
Comprehensive Overview of 2-methyl-2-(piperazin-1-yl)propanenitrile (CAS No. 1017407-35-0)
2-methyl-2-(piperazin-1-yl)propanenitrile (CAS No. 1017407-35-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrile derivative, featuring a piperazine ring, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties make it valuable for drug discovery, particularly in the development of CNS-targeting agents and GPCR modulators, which are currently hot topics in medicinal chemistry.
The molecular structure of 2-methyl-2-(piperazin-1-yl)propanenitrile combines a nitrile functional group with a substituted piperazine moiety, offering versatile reactivity. Researchers frequently search for information about its synthetic applications, solubility characteristics, and stability under various conditions. Recent studies highlight its potential in creating novel antidepressant candidates and neurological disorder treatments, aligning with growing interest in mental health therapeutics.
In pharmaceutical applications, 2-methyl-2-(piperazin-1-yl)propanenitrile serves as a crucial building block for heterocyclic compounds. Its piperazine component is particularly valuable for enhancing blood-brain barrier permeability, a property highly sought after in neuropharmacology. The compound's nitrile group also provides an excellent handle for further chemical modifications, making it popular among researchers developing next-generation drug candidates.
The global market for piperazine derivatives like 2-methyl-2-(piperazin-1-yl)propanenitrile has seen steady growth, driven by increasing R&D investments in central nervous system drugs. Pharmaceutical companies frequently inquire about its supply chain stability, purity specifications, and regulatory compliance, reflecting industry concerns about reliable sourcing of key intermediates. Recent advancements in green chemistry approaches have also sparked interest in more sustainable production methods for this compound.
From a chemical perspective, 2-methyl-2-(piperazin-1-yl)propanenitrile demonstrates interesting physicochemical properties. Its molecular weight of 153.22 g/mol and balanced lipophilicity profile make it particularly suitable for medicinal chemistry applications. Researchers often investigate its reaction kinetics with various electrophiles and nucleophiles, as these transformations are crucial for creating diverse molecular architectures in drug discovery programs.
Quality control aspects of 2-methyl-2-(piperazin-1-yl)propanenitrile are frequently discussed in scientific forums. Analytical methods such as HPLC purity testing, residual solvent analysis, and structural confirmation techniques (including NMR and mass spectrometry) are essential topics for both manufacturers and end-users. The compound's storage conditions and shelf life are also common concerns among laboratory professionals working with this material.
Recent patent literature reveals growing applications of 2-methyl-2-(piperazin-1-yl)propanenitrile in developing selective receptor ligands. Its structural features allow for precise modifications that can enhance target binding affinity while maintaining favorable ADME properties. These characteristics explain why it remains a popular choice among medicinal chemists designing new therapeutic agents for various indications.
The synthesis of 2-methyl-2-(piperazin-1-yl)propanenitrile typically involves nucleophilic substitution reactions between appropriately functionalized precursors. Process chemists have shown particular interest in optimizing its production through catalytic methods and atom-economical routes, reflecting the pharmaceutical industry's push toward more efficient and environmentally friendly manufacturing processes.
Safety considerations for handling 2-methyl-2-(piperazin-1-yl)propanenitrile follow standard laboratory protocols for nitrile-containing compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation measures are recommended during its use. These precautions align with general laboratory safety best practices that researchers frequently search for when working with specialty chemicals.
Looking ahead, 2-methyl-2-(piperazin-1-yl)propanenitrile is expected to maintain its importance in pharmaceutical research. Its versatility as a synthetic intermediate positions it well for continued use in developing innovative drug molecules, especially as the industry focuses more on precision medicine approaches. The compound's relevance in structure-activity relationship studies ensures it will remain a valuable tool for medicinal chemists worldwide.
1017407-35-0 (2-methyl-2-(piperazin-1-yl)propanenitrile) 関連製品
- 2748749-29-1(INDEX NAME NOT YET ASSIGNED)
- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 1071989-28-0(2-Methyl-4-(pyridin-3-yl)benzenamine)
- 115092-85-8(Carmoxirole hydrochloride)
- 307553-27-1(4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine)
- 2680822-17-5(2-[(2,2,2-Trifluoroacetamido)methyl]bicyclo[2.2.2]octane-2-carboxylic acid)
- 1337262-79-9(3-(2,5-dimethylthiophen-3-yl)morpholine)
- 7598-04-1(3-(1-phenylcyclohexyl)propanoic Acid)




